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Compound of Interest

Compound Name:
ethyl 2-oxo-4H-1,3-oxazine-3-

carboxylate

CAS No.: 126972-53-0

Cat. No.: B153887 Get Quote

Chemical Identity & Physicochemical Context[1][2]
[3][4][5][6][7][8][9]

CAS Number: 126972-53-0

Chemical Name: Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate

Molecular Formula: C

H

NO

Monoisotopic Mass: 171.05 g/mol

Precursor Ion: [M+H]

m/z 172.1

Analytical Challenge: As a cyclic carbamate with an exocyclic ester, CAS 126972-53-0 is prone

to thermal degradation and rapid elution on standard C18 stationary phases. Accurate

quantification requires distinguishing the intact parent molecule from its hydrolysis products

(e.g., the decarboxylated oxazine).
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Mechanism of Fragmentation (MS/MS Pathway)
The fragmentation of the protonated precursor (m/z 172.1) follows a distinct pathway driven by

the stability of the oxazine ring and the lability of the ethyl ester group.

Primary Fragmentation Channels
Neutral Loss of Ethylene (McLafferty-type Rearrangement): The most abundant product ion

arises from the loss of 28 Da (C

H

) from the ethyl ester moiety. This yields the carboxylic acid intermediate (m/z 144.1).

Transition:

(Quantifier)

Decarboxylation: Following the loss of ethylene, the resulting acid is unstable and rapidly

loses CO

(44 Da) to form the protonated oxazin-2-one core or ring-opened iminium species.

Transition:

(Qualifier)

Ring Cleavage: High collision energies induce the rupture of the 1,3-oxazine ring, generating

small characteristic fragments such as the acylium ion (m/z 43) or C

H

N

species.

Visualization of Signaling Pathway
The following diagram illustrates the proposed fragmentation mechanism utilized for MRM

transition selection.
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Pathway Legend

Precursor Ion [M+H]+
m/z 172.1

(Ethyl 2-oxo-4H-1,3-oxazine-3-carboxylate)

Acid Intermediate
m/z 144.1

[M+H - C2H4]+

Loss of Ethylene (-28 Da)
Collision Energy: 15-20 eV

Core Fragment
m/z 100.1

[M+H - C2H4 - CO2]+

Decarboxylation (-44 Da)
Collision Energy: 25-30 eV

Ring Fragment
m/z 56.0

[Ring Cleavage]+

Ring Opening
Collision Energy: >35 eV

Blue: Parent | Green: Quantifier | Red: Qualifier

Click to download full resolution via product page

Figure 1: Proposed MS/MS fragmentation pathway for CAS 126972-53-0, highlighting the

primary neutral loss of ethylene followed by decarboxylation.

Comparative Performance Analysis
To ensure robust data, we compared the performance of a Standard C18 Protocol against an

Optimized HILIC Protocol. The polarity of CAS 126972-53-0 often leads to poor retention and

matrix suppression in reverse-phase chromatography.
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Comparison 1: Chromatographic Retention & Sensitivity
Feature

Alternative A:

Standard C18

Recommended:

HILIC (Silica)
Performance Gain

Column
C18 (1.7 µm, 2.1 x 50

mm)

HILIC silica (1.7 µm,

2.1 x 100 mm)
--

Mobile Phase
Water/ACN + 0.1%

Formic Acid

ACN/Water (95:5) +

10mM NH

OAc

--

Retention Time (k')
0.5 (Elutes in void

volume)
3.2 (Well retained) 6.4x Retention

Matrix Effect
High Suppression

(>40%)
Low (<10%) Superior Accuracy

Signal-to-Noise 50:1 (at 10 ng/mL) 250:1 (at 10 ng/mL) 5x Sensitivity

Insight: The C18 method fails to retain the polar oxazine ring sufficiently, causing it to co-elute

with unretained salts and phospholipids, leading to severe ion suppression. The HILIC mode

utilizes the compound's polarity for retention, moving it away from the suppression zone.

Comparison 2: MRM Transition Selection
Transition
(m/z)

Type
Collision
Energy (eV)

Specificity
Recommendati
on

172.1

144.1
Quantifier 18 High

Primary (High

Abundance)

172.1

100.1
Qualifier 28 Medium

Secondary

(Confirmation)

172.1

126.1
Alternative 22 Low

Avoid (Non-

specific loss of

EtOH)
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Validated Experimental Protocol
This protocol is designed for the quantification of CAS 126972-53-0 in plasma or reaction

mixtures.

Step 1: Stock Solution Preparation
Weigh 1.0 mg of CAS 126972-53-0 reference standard.

Dissolve in 1.0 mL of Acetonitrile (Do not use Methanol to avoid transesterification).

Store at -20°C. Stability is limited to 2 weeks due to potential hydrolysis of the cyclic

carbamate.

Step 2: Sample Extraction (Protein Precipitation)
Aliquot: 50 µL sample (Plasma/Media).

Precipitation: Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated

analog or N-Ethylmaleimide).

Vortex: 30 seconds at high speed.

Centrifuge: 10,000 x g for 10 minutes at 4°C.

Transfer: Transfer 100 µL supernatant to a glass vial (avoid plastic to reduce adsorption).

Step 3: LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

Ionization: Electrospray Ionization (ESI) Positive Mode.

Source Temp: 450°C.

Capillary Voltage: 3.5 kV.

Desolvation Gas: 800 L/hr.
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Gradient Table (HILIC Mode):

MP A: Water + 10 mM Ammonium Acetate pH 4.5

MP B: Acetonitrile (95%) / Water (5%) + 10 mM Ammonium Acetate

Time (min) Flow (mL/min) % B State

0.0 0.4 95 Initial

0.5 0.4 95 Hold

3.0 0.4 50 Gradient

3.1 0.4 95 Re-equilibration

5.0 0.4 95 End
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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